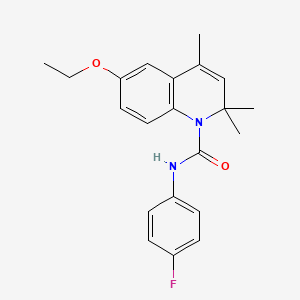![molecular formula C24H19N3O6 B11654332 (4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654332.png)
(4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved by the reaction of hydrazine with a suitable diketone.
Introduction of the phenyl group: This step involves the alkylation of the pyrazolidine ring with a phenyl halide.
Attachment of the nitrophenoxyethoxy group: This can be done through a nucleophilic substitution reaction using a nitrophenoxyethanol derivative.
Formation of the methylidene group: This step involves the condensation of the intermediate with a suitable aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives with different biological activities.
Substitution: The phenyl and nitrophenoxyethoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyrazolidine derivatives with potential biological activities.
Study of reaction mechanisms: The compound can be used to study the mechanisms of various organic reactions.
Biology
Biological assays: The compound can be tested for its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug development: The compound and its derivatives can be explored as potential drug candidates for various diseases.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione would depend on its specific biological activity. Generally, it may involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-({3-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
- (4Z)-4-({3-[2-(4-Chlorophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-({3-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione lies in the presence of the nitrophenoxyethoxy group, which may impart specific biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H19N3O6 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
(4Z)-4-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19N3O6/c28-23-22(24(29)26(25-23)18-6-2-1-3-7-18)16-17-5-4-8-21(15-17)33-14-13-32-20-11-9-19(10-12-20)27(30)31/h1-12,15-16H,13-14H2,(H,25,28)/b22-16- |
Clé InChI |
BVOKLSUSJNRCBP-JWGURIENSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)
![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11654283.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
![2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate](/img/structure/B11654290.png)
![propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654295.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11654310.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B11654313.png)
![(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654316.png)
![methyl 2-[6-chloro-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B11654321.png)
![(2Z)-2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11654325.png)
![13-ethyl-14-hexylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11654326.png)
